

Head-to-Head Clinical Trial Analysis: Bivamelagon vs. Setmelanotide for Hypothalamic Obesity

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Compound of Interest		
Compound Name:	Bivamelagon	
Cat. No.:	B12376734	Get Quote

This guide provides a comparative analysis of **Bivamelagon**, an investigational oral drug, and its primary competitor, Setmelanotide, for the treatment of hypothalamic obesity. The data is based on publicly available results from recent clinical trials.

Bivamelagon is an investigational, oral, small-molecule melanocortin-4 receptor (MC4R) agonist.[1][2] Its competitor, Setmelanotide (IMCIVREE®), is an injectable MC4R agonist already approved for several genetic forms of obesity.[3] Both drugs target the MC4R pathway, which is crucial for regulating hunger and weight.[4]

Efficacy and Safety Data

A Phase 2 clinical trial of **Bivamelagon** has demonstrated statistically significant and clinically meaningful reductions in Body Mass Index (BMI) in patients with acquired hypothalamic obesity.[5] The following tables summarize the key efficacy and safety findings from this trial and compare them with available data for Setmelanotide.

Table 1: Comparative Efficacy of **Bivamelagon** and Placebo in a Phase 2 Trial



Parameter	Bivamelagon (600mg)	Bivamelagon (400mg)	Bivamelagon (200mg)	Placebo
Mean BMI Reduction from Baseline	-9.3% (p=0.0004)	-7.7% (p=0.0002)	-2.7% (p=0.0180)	+2.2%
Mean Reduction in 'Most' Hunger Score	>2.8 points	>2.8 points	2.1 points	-0.8 points ('worst' hunger)
Number of Patients (n)	8	7	6	7

Table 2: Comparative Safety Profile of Bivamelagon

Adverse Event	Frequency	Severity
Diarrhea and Nausea	Most common	Majority were mild (Grade 1)
Localized Hyperpigmentation	Reported in 4 patients (including one on placebo)	Mild
Serious Adverse Events	One patient discontinued due to rectal bleeding	N/A

A post-hoc analysis comparing the Phase 2 results of **Bivamelagon** to previous trials of Setmelanotide suggested that **Bivamelagon** achieved BMI reductions consistent with those of Setmelanotide in similar patient populations at comparable time points.

Experimental Protocols

Bivamelagon Phase 2 Trial Protocol

The Phase 2 trial for **Bivamelagon** was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of the drug in patients with acquired hypothalamic obesity.

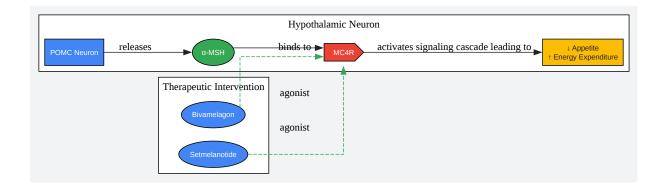


- Participants: 28 patients aged 12 years and older with a diagnosis of acquired hypothalamic obesity.
- Trial Design: Patients were randomized to receive one of three daily oral doses of Bivamelagon (200 mg, 400 mg, or 600 mg) or a placebo for 14 weeks.
- Primary Endpoint: The primary outcome measured was the change from baseline in Body Mass Index (BMI) after 14 weeks of treatment.
- Secondary Endpoints: Secondary measures included changes in hunger scores and overall quality of life.
- Extension Phase: Following the 14-week treatment period, patients had the option to continue in an open-label extension of the trial for up to 52 weeks.

Visualizations

Melanocortin-4 Receptor (MC4R) Signaling Pathway

The diagram below illustrates the mechanism of action for **Bivamelagon** and Setmelanotide. Both drugs act as agonists to the MC4R, which is a key component of the signaling pathway that regulates energy balance and appetite.



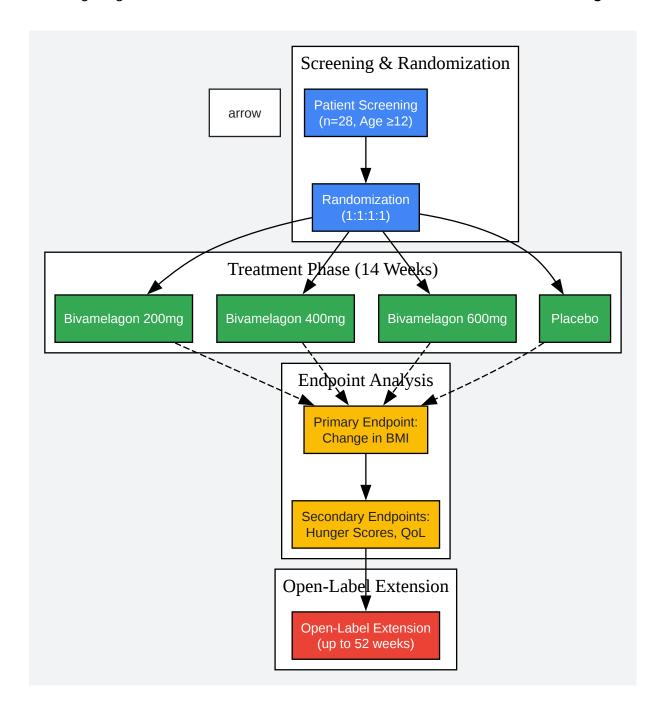


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MC4R signaling pathway targeted by **Bivamelagon** and Setmelanotide.

Bivamelagon Phase 2 Clinical Trial Workflow

The following diagram outlines the workflow of the Phase 2 clinical trial for **Bivamelagon**.



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Workflow of the **Bivamelagon** Phase 2 clinical trial.

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